Ethyl 2-(1H-indazol-3-yl)acetate chemical structure and properties
Ethyl 2-(1H-indazol-3-yl)acetate chemical structure and properties
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes structural nuance, synthetic reliability, and functional utility over generic descriptions.
Structural Dynamics, Synthetic Architecture, and Pharmaceutical Utility[1]
Executive Summary
Ethyl 2-(1H-indazol-3-yl)acetate represents a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Structurally analogous to the ubiquitous indole-3-acetic acid (auxin), this compound leverages the unique electronic properties of the indazole core—specifically the pyrazole-benzene fusion—to offer distinct solubility, metabolic stability, and hydrogen-bonding profiles compared to its indole counterparts. This guide analyzes the C3-substituted isomer, distinguishing it from the thermodynamically accessible but pharmacologically distinct N1-isomer, and details its synthesis, reactivity, and application as a bioisostere in kinase inhibition and anti-inflammatory research.
Part 1: Chemical Identity & Structural Analysis[1][2]
The compound consists of a 1H-indazole bicyclic system substituted at the C3 position with an ethyl acetate side chain.
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 2-(1H-indazol-3-yl)acetate |
| Common Name | Indazole-3-acetic acid ethyl ester |
| CAS Number | 100463-57-2 (Base Acid: 26663-42-3; 5-Cl Analog: 27512-72-7) |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| SMILES | CCOC(=O)CC1=NNC2=CC=CC=C12 |
| Topological Polar Surface Area | 54.9 Ų |
1.1 Tautomeric Dynamics (The 1H vs. 2H Paradox)
Indazoles exhibit annular tautomerism. In the solution phase, the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 2–4 kcal/mol due to the preservation of benzenoid aromaticity in the carbocyclic ring.
-
Implication: While the 1H-form is dominant, electrophilic attacks (e.g., alkylation) often yield mixtures of N1- and N2-substituted products depending on solvent polarity and base strength. The C3-acetate side chain in the title compound is fixed, but the N-H proton remains labile (
), serving as a handle for further diversification.
1.2 Isomeric Distinction (Critical Control Point)
Researchers must distinguish the title compound (C3-isomer) from Ethyl 2-(1H-indazol-1-yl)acetate (N1-isomer, CAS 954116-84-8).[1]
-
C3-Isomer (Target): Side chain attached to the pyrazole carbon. Bioisostere of indole-3-acetic acid.[1]
-
N1-Isomer (Impurity/Alternate): Side chain attached to the nitrogen. Often the result of direct alkylation of unsubstituted indazole.
Part 2: Physicochemical Profile[1][4]
The following data aggregates experimental values for the ethyl ester and its close analogs (methyl ester/free acid) to establish a working baseline.
| Property | Value / Range | Context |
| Melting Point | 146–148 °C (Methyl ester ref) | Ethyl ester likely exhibits slightly lower MP (~130–140 °C).[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; lipophilic nature facilitates membrane permeability. |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; deprotonation requires moderate bases (e.g., K₂CO₃, Cs₂CO₃). |
| LogP | 2.1 (Predicted) | Optimal range for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 1 (NH) | Critical for ATP-pocket binding in kinase targets.[1] |
Part 3: Synthetic Architecture
Direct functionalization of the indazole C3 position is synthetically challenging. The most robust protocols involve ring closure strategies rather than substitution on the pre-formed heterocycle.
Protocol A: Reductive Cyclization (The "Jacobson" Modification)
This method is preferred for its regiocontrol, ensuring the side chain is exclusively at C3.
Mechanism: 3-Amino-3-(2-nitrophenyl)propanoic acid derivatives undergo reductive cyclization where the amino group condenses with the reduced nitro group (nitroso/hydroxylamine intermediate) to form the N-N bond.[1]
Step-by-Step Methodology:
-
Precursor Synthesis: Condense 2-nitrobenzaldehyde with malonic acid to form 2-nitrocinnamic acid, followed by amination to yield 3-amino-3-(2-nitrophenyl)propanoic acid .[1]
-
Cyclization:
-
Reagents: Hydrazine hydrate (excess), Raney Nickel (catalyst), NaOH (aq).
-
Conditions: Heat to 80°C for 30–60 minutes.
-
Reaction: The hydrazine reduces the nitro group; the adjacent amino group facilitates immediate cyclization to 1H-indazole-3-acetic acid .[1]
-
-
Esterification:
-
Reagents: Absolute Ethanol, H₂SO₄ (cat.) or Thionyl Chloride.
-
Conditions: Reflux for 4–6 hours.
-
Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄.
-
Protocol B: Microwave-Assisted One-Pot Synthesis
A modern adaptation utilizing microwave irradiation to accelerate the cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid directly in ethanol.[1]
-
Reagents: 3-amino-3-(2-nitrophenyl)propanoic acid, Ethanol (solvent & reactant), Base (NaOH).[1][2]
-
Settings: Microwave reactor at 150°C for 10–20 min.
-
Yield: High conversion to the ethyl ester directly, bypassing the isolation of the free acid.
Caption: Figure 1. Synthetic pathways for Ethyl 2-(1H-indazol-3-yl)acetate highlighting the classical reductive cyclization and the direct microwave-assisted route.
Part 4: Reactivity & Functionalization[1][10][11]
The Ethyl 2-(1H-indazol-3-yl)acetate scaffold serves as a versatile intermediate.[1]
-
N-Alkylation/Acylation:
-
The free NH at position 1 is nucleophilic. Treatment with alkyl halides (R-X) and base (Cs₂CO₃) typically yields N1-alkylated products.[1]
-
Note: Use of bulky protecting groups (e.g., THP, SEM) can direct substitution or protect the nitrogen during side-chain modifications.
-
-
Active Methylene Reactivity:
-
The methylene group (
to the ester and the aromatic ring) is sufficiently acidic for deprotonation. -
Application: Knoevenagel condensations or
-alkylation to create complex side chains (e.g., for multi-target kinase inhibitors).
-
-
Hydrazinolysis:
-
Reaction of the ester with hydrazine hydrate yields 1H-indazole-3-acetohydrazide , a key precursor for forming 1,3,4-oxadiazole or pyrazole rings fused to the indazole core (common in antimicrobial research).[1]
-
Part 5: Pharmaceutical & Agrochemical Relevance[1][11][12][13]
5.1 Agrochemical: The "Ethychlozate" Connection
The 5-chloro derivative of this compound is known as Ethychlozate (Figaron) .
-
Mechanism: It acts as an auxin mimic (synthetic plant hormone).
-
Utility: Used for thinning young fruit in citrus orchards and accelerating abscission. This validates the biological activity of the indazole-3-acetate motif as a stable bioisostere of indole-3-acetate (natural auxin).[1]
5.2 Medicinal Chemistry: Kinase & Enzyme Inhibition[3][4]
-
Aldose Reductase Inhibition: The acid form (1H-indazole-3-acetic acid) inhibits aldose reductase, an enzyme implicated in diabetic complications (neuropathy/retinopathy).[1][5] The ethyl ester serves as a prodrug, improving lipophilicity for cell penetration before hydrolysis.
-
Anti-inflammatory (COX Inhibition): The structural similarity to Indomethacin (an indole-acetic acid derivative) suggests potential COX-1/COX-2 inhibitory activity.[1] The indazole nitrogen offers a hydrogen bond donor site distinct from the indole, potentially altering selectivity profiles.
-
Antitumor Activity: Derivatives synthesized via hydrazinolysis of the ethyl ester have shown cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) lines, often by interfering with microtubule dynamics or specific kinases (VEGFR-2).[1]
Part 6: Analytical Characterization
To validate the synthesis of the C3-isomer, compare spectral data against the following expected values.
1H NMR (DMSO-d₆, 400 MHz) Prediction:
- 13.0 ppm (s, 1H): Broad singlet for Indazole N-H (exchangeable).
- 7.7–7.1 ppm (m, 4H): Aromatic protons (H4, H5, H6, H7). H4 (doublet) is typically most deshielded due to the anisotropic effect of the C3-substituent.
-
4.10 ppm (q, 2H): Ethyl ester
.[1] -
3.95 ppm (s, 2H): Methylene singlet (
).[1] Critical diagnostic peak for C3-substitution. -
1.20 ppm (t, 3H): Ethyl ester
.
IR Spectrum:
-
3200–3400 cm⁻¹: N-H stretch (broad).
-
1730–1740 cm⁻¹: Ester C=O stretch (strong).
-
1620 cm⁻¹: C=N stretch of the pyrazole ring.
References
-
Synthesis of Indazole-3-acetic acid: J. Am. Chem. Soc., 79, 5245 (1957). (Foundational synthesis via cyclization).[4]
-
Microwave-Assisted Synthesis: Odell, L. R., et al. "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." Chem. Eur. J., 2012. Link
-
Ethychlozate (Agrochemical Application): Kamuro, Y., et al. "Plant Growth Regulating Action of Ethychlozate." Acta Horticulturae. Link
-
Aldose Reductase Inhibitors: U.S. Patent 4,939,140 (Pfizer Inc).[5] "Oxophthalazinyl acetic acids and analogs."
-
Antitumor Indazoles: Abbasi, M., et al. "Synthesis and biological evaluation of novel indazole derivatives."[6] Journal of Chemical Research, 2021. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. US10647726B2 - Aldose reductase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
